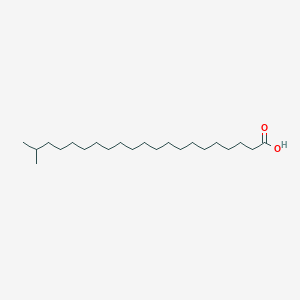
20-Methylhenicosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-methylhenicosanoic acid is a methyl-branched fatty acid that is henicosanoic acid substituted by a methyl group at position 20. It is a branched-chain saturated fatty acid, a long-chain fatty acid and a methyl-branched fatty acid. It derives from a henicosanoic acid.
Scientific Research Applications
Activation and Impact on TRPC6 Channels
20-Methylhenicosanoic acid, as a derivative of 20-hydroxyeicosatetraenoic acid (20-HETE), plays a role in activating mouse TRPC6 channels in HEK293 cells. The application of 20-HETE induces an inward, non-selective current in whole-cell recordings, which is inhibited by specific agents but remains unaffected by others. This suggests its potential impact on ion channels and cellular signaling processes (Basora et al., 2003).
Influence on Cerebral and Renal Vascular Function
20-HETE is crucial in regulating blood flow to organs such as the brain and kidneys. It significantly contributes to cerebral blood flow autoregulation and neurovascular coupling, as well as influencing cerebral vascular function in pathological states (Imig et al., 2011).
Role in Blood Pressure Regulation
The compound is an integral part of renal autoregulation and tubuloglomerular feedback, affecting blood pressure regulation through its vasoconstrictive properties. It modulates ion transport in nephron segments and interacts with various hormonal systems central to blood pressure regulation (Mcgiff & Quilley, 2001).
Vascular Effects and Cardiovascular Diseases
20-HETE’s effects on vascular function include stimulating smooth muscle contractility and endothelial cell dysfunction, with implications for vascular homeostasis and pathophysiology. Its link to hypertension, stroke, and myocardial infarction highlights its clinical relevance (Garcia & Schwartzman, 2016).
Impact on Hypertension and Renal Disease
20-HETE plays a crucial role in hypertension and renal diseases, impacting renal tubular and vascular function. Genetic studies indicate its involvement in blood pressure control and various kidney diseases, presenting it as a potential therapeutic target (Fan, Muroya, & Roman, 2014).
Therapeutic Potential
The potential of 20-HETE and related compounds as therapeutic targets for cardiovascular diseases and neurological disorders is emerging, with inhibitors and inducers being explored for various disease states (Elshenawy, Shoieb, Mohamed, & El-Kadi, 2017).
properties
Molecular Formula |
C22H44O2 |
|---|---|
Molecular Weight |
340.6 g/mol |
IUPAC Name |
20-methylhenicosanoic acid |
InChI |
InChI=1S/C22H44O2/c1-21(2)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(23)24/h21H,3-20H2,1-2H3,(H,23,24) |
InChI Key |
HJVKLVGLKNGYGQ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




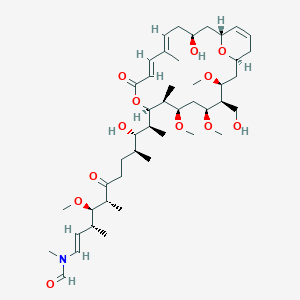
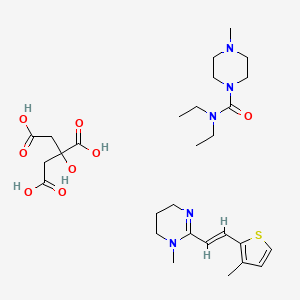


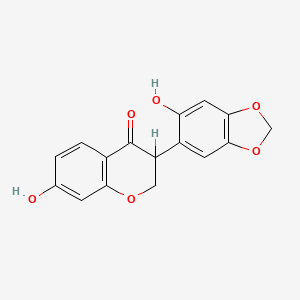

![6-Azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B1235901.png)
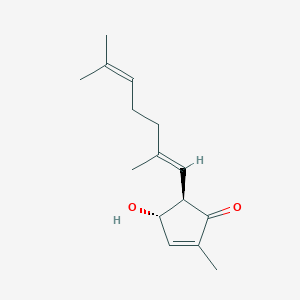
![8-Hydroxy-6,10-dimethyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl 2-((acetyloxy)methyl)-2-butenoate](/img/structure/B1235906.png)
![ethyl (2Z)-2-[(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1235907.png)
![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235908.png)
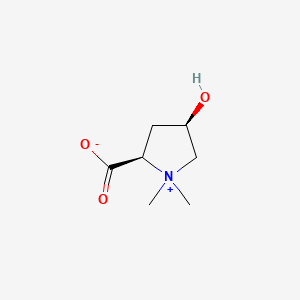
![3,4,5-trimethoxy-N-[[[oxo-[(1S,2S)-2-phenylcyclopropyl]methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B1235910.png)